molecular formula C7H15NO B13628484 2-Amino-3-methylcyclohexan-1-ol

2-Amino-3-methylcyclohexan-1-ol

Cat. No.: B13628484
M. Wt: 129.20 g/mol
InChI Key: SODIDXLDSFHMMZ-UHFFFAOYSA-N
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Description

2-Amino-3-methylcyclohexan-1-ol is an organic compound with the molecular formula C7H15NO. It is a cyclohexanol derivative with an amino group at the second position and a methyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methylcyclohexan-1-ol can be achieved through several methods. One common approach involves the reduction of 2-Amino-3-methylcyclohexanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or nitrile intermediates. The process is optimized for high yield and purity, often utilizing catalysts such as palladium on carbon (Pd/C) or Raney nickel. The reaction conditions are carefully monitored to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methylcyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3-methylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-methylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, modulating the activity of enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-methylcyclohexanol
  • 3-Amino-3-methylcyclohexanol
  • 2-Amino-4-methylcyclohexanol

Uniqueness

2-Amino-3-methylcyclohexan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The position of the amino and methyl groups influences its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

2-amino-3-methylcyclohexan-1-ol

InChI

InChI=1S/C7H15NO/c1-5-3-2-4-6(9)7(5)8/h5-7,9H,2-4,8H2,1H3

InChI Key

SODIDXLDSFHMMZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1N)O

Origin of Product

United States

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